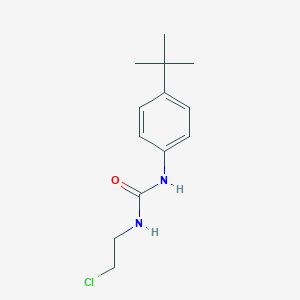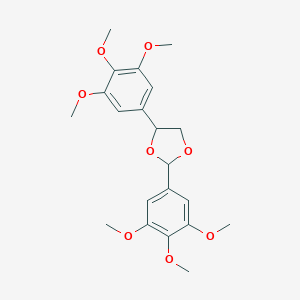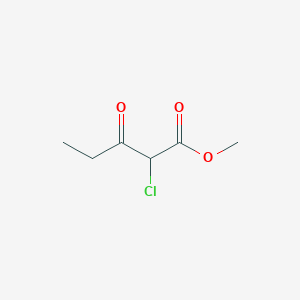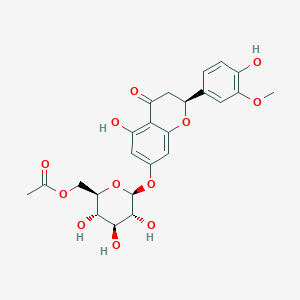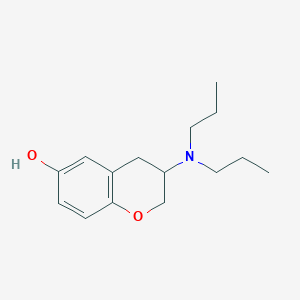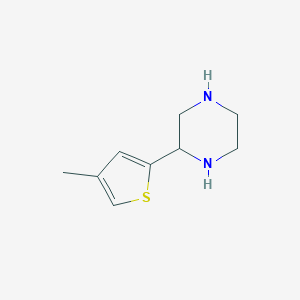
2-(4-Methylthiophen-2-YL)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylthiophen-2-YL)piperazine, also known as 4-MeMPT, is a psychoactive compound that belongs to the class of piperazines. It is a synthetic compound that was first synthesized in the 1990s. 4-MeMPT is known to have stimulating effects on the central nervous system and has been studied for its potential therapeutic applications. In
作用机制
The exact mechanism of action of 2-(4-Methylthiophen-2-YL)piperazine is not fully understood. However, it is believed to work by modulating the activity of serotonin receptors in the brain. It has been found to have a high affinity for the 5-HT1A receptor, which is involved in regulating mood, anxiety, and stress responses. By binding to this receptor, 2-(4-Methylthiophen-2-YL)piperazine may help to regulate these processes and improve symptoms of mood disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methylthiophen-2-YL)piperazine has stimulating effects on the central nervous system. It has been found to increase levels of dopamine and norepinephrine in the brain, which are neurotransmitters involved in regulating mood, motivation, and arousal. Additionally, it has been found to increase heart rate and blood pressure, which are indicators of its stimulating effects.
实验室实验的优点和局限性
One advantage of studying 2-(4-Methylthiophen-2-YL)piperazine in the lab is that it has a high affinity for the 5-HT1A receptor, which is a well-studied target for mood disorders. This makes it a promising compound for further research in this area. However, one limitation is that it has not been extensively studied in humans and its safety profile is not well-established. Therefore, further research is needed to determine its safety and efficacy as a therapeutic agent.
未来方向
There are several future directions for research on 2-(4-Methylthiophen-2-YL)piperazine. One area of interest is its potential use in the treatment of mood disorders. Further studies are needed to determine its safety and efficacy in humans and to explore its potential as a therapeutic agent. Additionally, studies could be conducted to explore its effects on other neurotransmitter systems and its potential use in the treatment of other neurological disorders. Finally, studies could be conducted to explore its potential use as a research tool for studying the 5-HT1A receptor and other serotonin receptors.
合成方法
The synthesis of 2-(4-Methylthiophen-2-YL)piperazine involves the reaction between 2-chloro-4-methylthiophene and piperazine in the presence of a catalyst such as sodium hydride. The reaction yields 2-(4-Methylthiophen-2-YL)piperazine as a white crystalline powder. The purity of the compound can be improved through recrystallization and chromatography techniques.
科学研究应用
2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use as a therapeutic agent for various neurological disorders. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT1A receptor. This receptor is involved in regulating mood, anxiety, and stress responses. Therefore, 2-(4-Methylthiophen-2-YL)piperazine has been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
属性
CAS 编号 |
111760-41-9 |
|---|---|
产品名称 |
2-(4-Methylthiophen-2-YL)piperazine |
分子式 |
C9H14N2S |
分子量 |
182.29 g/mol |
IUPAC 名称 |
2-(4-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-4-9(12-6-7)8-5-10-2-3-11-8/h4,6,8,10-11H,2-3,5H2,1H3 |
InChI 键 |
CWAZTOCAIPIJSJ-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=C1)C2CNCCN2 |
规范 SMILES |
CC1=CSC(=C1)C2CNCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




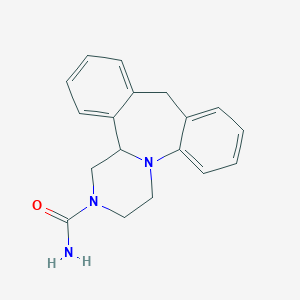



![Oxazolo[5,4-b]pyridin-2-amine](/img/structure/B55825.png)

